(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWVCBXUZDRMG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzooxazine core is typically constructed via cyclization reactions. A sustainable approach involves treating 2-aminophenol with oxalyl chloride under reflux conditions to form 1,4-benzoxazinediones. Subsequent treatment with Vilsmeier–Haack reagent (POCl₃ and DMF) introduces electrophilic chlorination at the 3-position, yielding 3-chloro-1,4-benzoxazin-2-one intermediates. These intermediates undergo nucleophilic aromatic substitution (SNAr) with ethylamine derivatives to install the ethanamine side chain.
Table 1: Cyclization and Chlorination Conditions
Chiral Resolution Techniques
The (S)-configuration is achieved through enantioselective synthesis or resolution. Asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts provides enantiomeric excess (ee) >98%. Alternatively, diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures, though this method requires additional purification steps.
Reductive Amination Approaches
Reductive amination of 3,4-dihydro-2H-benzooxazin-6-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol produces the ethanamine derivative. This one-pot method simplifies the synthesis but necessitates strict control over pH and temperature to minimize side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted SNAr reactions significantly enhance reaction efficiency. For example, coupling 3-chlorobenzooxazin-2-one with ethylamine in tetrahydrofuran (THF) under microwave irradiation (100°C, 10 min) achieves 82% yield, compared to 55% under conventional reflux. Polar aprotic solvents like DMF improve solubility but may necessitate longer purification times.
Table 2: Solvent Optimization for SNAr Reactions
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| THF | 100 (microwave) | 10 | 82 |
| DMF | 80 | 120 | 65 |
| Toluene | 110 | 180 | 48 |
Catalytic Systems
Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, introduce aromatic substituents to the benzooxazine core. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves 85% yield for aryl-coupled intermediates. However, metal-free conditions using AlCl₃ as a Lewis acid offer a greener alternative, albeit with slightly reduced yields (72%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves scalability and reduces reaction times. For instance, a telescoped process combining cyclization, chlorination, and amination in a single flow system achieves 76% overall yield with >99% purity, minimizing intermediate isolation steps.
Purification Strategies
Industrial purification relies on crystallization from ethanol/water mixtures or simulated moving bed (SMB) chromatography. Crystallization yields 95% pure product, while SMB chromatography achieves 99.5% purity but at higher operational costs.
Analytical Characterization Techniques
Spectroscopic Validation
1H NMR confirms the (S)-configuration through distinct splitting patterns: the ethylamine methyl group appears as a doublet at δ 1.2 ppm (J = 6.8 Hz), and the benzoxazine methylene protons resonate as a multiplet at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 192.1134 [M+H]⁺.
Chemical Reactions Analysis
Functionalization of the Oxazine Core
Derivatization of the benzo oxazine core involves:
- Nucleophilic Substitution : The oxazine ring undergoes substitution reactions with nucleophiles (e.g., indoles, cyanide) at the α-position. For example, (S)-1-(3,4-dihydro-2H-benzo oxazin-6-yl)-ethanamine can be synthesized via allylation or cyanation of the oxazine intermediate .
- Stereoselective Synthesis : The (S)-enantiomer is obtained through asymmetric synthesis or resolution, with the ethanamine substituent at the 6-position .
Scope of Functionalization :
| Substituent | Yield (%) |
|---|---|
| Allyl | 85 |
| Cyano | 88 |
Chemical Reactivity
The oxazine ring is reactive under specific conditions:
- Nucleophilic Aromatic Substitution : The 3-position is susceptible to substitution with indoles or other nucleophiles .
- Ring-Opening : Acidic conditions can hydrolyze the oxazine to form acetophenone derivatives .
Stability :
- Stable under neutral and basic conditions.
- Unstable under strongly acidic or reducing environments .
Synthetic Challenges
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
The compound has shown promise in treating neurological disorders due to its interaction with serotonin receptors. Research indicates that derivatives of benzo[1,4]oxazine compounds can modulate serotonin pathways, which are crucial in managing conditions like depression and anxiety. The ability to influence these pathways positions (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine as a potential candidate for developing new antidepressants or anxiolytics .
Anticancer Activity
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. Notably, some studies reported that these compounds could induce apoptosis in cancer cells while sparing healthy cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways related to tumor growth and angiogenesis. For example, certain derivatives have been found to inhibit the activity of kinases involved in cancer cell signaling .
Antibacterial Properties
Sustainable Synthesis and Efficacy
Recent research has focused on the sustainable synthesis of 3-aryl-2H-benzoxazin-2-ones, which are related to this compound. These compounds have demonstrated antibacterial activity against various pathogens . The eco-friendly methods employed in their synthesis not only highlight the compound's potential as an antibacterial agent but also align with modern trends toward sustainability in pharmaceutical development.
Data Table: Summary of Applications
Case Studies
Neuropharmacological Case Study
A study published in 2020 explored the effects of various benzo[1,4]oxazine derivatives on serotonin receptors. The findings indicated that certain modifications to the basic structure enhanced receptor affinity and selectivity, suggesting a pathway for developing more effective antidepressants .
Anticancer Case Study
In a 2023 study examining the anticancer properties of dibenzo[b,f]oxepine derivatives (closely related to this compound), researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines through specific pathway inhibition .
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their differences:
Key Differences and Implications
Core Heterocycle :
- The target compound’s benzo[1,4]oxazine ring contains one oxygen and one nitrogen atom, enabling hydrogen bonding and redox activity. In contrast, benzo[1,4]dioxin analogs (CAS 900640-65-5) feature two oxygen atoms, reducing nitrogen-dependent interactions .
- Thiadiazole derivatives (e.g., 5-aryloxy-1,2,3-thiadiazoles from ) incorporate sulfur, enhancing electrophilicity but reducing metabolic stability compared to oxazine .
Functional Groups: The (S)-configured ethanamine group in the target compound improves stereoselective binding to enzymes like monoacylglycerol lipase (MAGL), as seen in spiro derivatives (). Acrylamide derivatives (e.g., CAS 697287-48-2) extend conjugation, increasing rigidity and binding affinity but reducing blood-brain barrier permeability .
Physicochemical Properties :
- The hydrochloride salt (CAS 1052543-02-8) exhibits higher aqueous solubility than the free base, critical for parenteral formulations .
- Pyrimidinedione-containing analogs () have lower molecular weights (C₁₂H₁₁N₃O₃) but reduced lipophilicity, limiting CNS penetration compared to the target compound .
Applications :
- The target compound and its acrylamide derivatives are prioritized in neurological drug discovery (e.g., MAGL inhibitors for pain management) .
- Benzo[1,4]dioxin analogs lack documented therapeutic applications but serve as structural references for SAR studies .
Research Findings and Trends
- Stereochemistry Matters : The (S)-configuration in the target compound is critical for activity. Racemic mixtures of similar amines (e.g., analogs) show reduced potency in enzyme assays .
- Synthetic Accessibility : Sodium hydride-mediated coupling () is a common route for benzo-fused heterocycles, though chirality introduces additional purification challenges .
Biological Activity
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 3,4-dihydro-2H-benzoxazines, which are known for their significant biological properties. The synthesis typically involves a multi-step process including the formation of the benzoxazine scaffold through cyclization reactions involving various substituents to enhance biological activity.
Synthesis Overview
- Step 1: Formation of nitro intermediates from substituted acetophenones.
- Step 2: Reduction of nitro groups to amines.
- Step 3: Intramolecular cyclization via the Mannich reaction.
- Step 4: N-arylation to achieve the target benzoxazine derivatives.
The final product can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested: Compounds were evaluated against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung).
- Findings: Certain derivatives displayed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cell lines. Notably, compounds with benzyl substituents showed enhanced activity compared to those with alkyl groups .
Neuropharmacological Effects
Research has indicated that some derivatives act as antagonists at the 5-HT6 receptor:
- Affinity: Many compounds demonstrated subnanomolar affinities for this receptor, suggesting potential applications in treating neurodegenerative diseases .
- Mechanism: The interaction with serotonin receptors could influence mood and cognitive functions.
Comparative Biological Activity
To better understand the biological profile of this compound, a comparison table is provided below summarizing its activities against various biological targets:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | SW620 | ~5 µM | |
| Anticancer | PC-3 | ~7 µM | |
| 5-HT6 Receptor Antagonist | Human Brain | Subnanomolar | |
| Platelet Aggregation Inhibition | Platelets | Effective Inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Anticancer Properties:
- Researchers synthesized a series of derivatives and tested their cytotoxic effects on multiple cancer cell lines. The most active compounds induced apoptosis and disrupted cell cycle progression in treated cells.
-
Neuropharmacological Assessment:
- A study evaluated the effects of selected derivatives on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behavior, supporting the potential use in treating cognitive disorders.
Q & A
Q. What are the established synthetic routes for (S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethanamine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : A common approach involves epoxide-opening cyclization followed by Smiles rearrangement. For example, substituted benzo[b][1,4]oxazines can be synthesized from 2-nitrophenol derivatives and epoxide precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The stereochemical outcome is controlled by chiral auxiliaries or asymmetric catalysis. Enantiomeric excess can be confirmed via chiral HPLC or polarimetry .
- Key Data :
| Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Epoxide cyclization | 54–60 | >95 |
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). For amine-containing derivatives, derivatization with dansylhydrazine or fluorescein thiosemicarbazide enhances detection sensitivity in LC-MS .
Advanced Research Questions
Q. What strategies are employed to modulate the pharmacological activity of benzo[1,4]oxazine derivatives via bioisosteric replacement?
- Methodological Answer : The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety is often replaced with spirocyclic scaffolds (e.g., azetidine-lactam or cyclobutane-carbamate) to improve binding affinity and metabolic stability. For instance, bioisosteric transformation of this moiety in MAGL inhibitors enhances lipophilic ligand efficiency (LLE) by optimizing interactions with Arg57 and His121 residues in the enzyme active site .
- Case Study :
| Original Scaffold | Bioisostere | IC₅₀ (nM) | LLE | Reference |
|---|---|---|---|---|
| 3-Oxo-benzo[1,4]oxazine | Spiro-azetidine-lactam | 12 | 5.2 |
Q. How does the compound’s stereochemistry impact its biological activity in neuronal hyperexcitability models?
- Methodological Answer : The (S)-enantiomer of N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluorophenyl)-acrylamide exhibits potent KCNQ2 opening activity, reducing hyperexcitability in rat hippocampal neurons. In contrast, the (R)-enantiomer shows 10-fold lower efficacy. Activity is assessed via patch-clamp electrophysiology and linopirdine reversal assays .
Q. What analytical challenges arise in quantifying trace impurities in synthetic batches, and how are they resolved?
- Methodological Answer : Residual solvents (e.g., DMF) and regioisomeric byproducts are common impurities. Headspace GC-MS detects volatile residues, while UPLC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) identifies non-volatile impurities. Quantitation limits (LOQ < 0.1%) are achieved using external calibration curves .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported herbicidal activity of structurally related benzoxazine derivatives?
- Methodological Answer : Variability in pre-emergent vs. post-emergent application or soil adsorption properties may explain conflicting results. For example, 2-(7-fluoro-3-oxo-benzo[1,4]oxazin-6-yl)isoindoline-1,3-diones show EC₅₀ = 0.1 μM in vitro but require field trials to assess environmental persistence. Cross-validate using standardized OECD guidelines for herbicide efficacy .
Pharmacological Evaluation
Q. What in vitro and in vivo models are used to assess the compound’s mineralocorticoid receptor (MR) modulation potential?
- Methodological Answer : AZD9977, a derivative with a 7-fluoro-3-oxo-benzo[1,4]oxazine core, is evaluated in HEK293 cells transfected with human MR. In vivo, urinary Na⁺/K⁺ ratios in Sprague-Dawley rats predict MR antagonist activity. Compare binding affinity (Ki) with eplerenone using radioligand displacement assays .
Synthetic Chemistry
Q. Which catalytic systems optimize yield in Suzuki-Miyaura cross-coupling reactions involving benzo[1,4]oxazine boronic esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
